molecular formula C14H15NO B024574 (3-(Benzyloxy)phenyl)methanamine CAS No. 104566-43-0

(3-(Benzyloxy)phenyl)methanamine

Cat. No. B024574
CAS RN: 104566-43-0
M. Wt: 213.27 g/mol
InChI Key: WAMBEHWAKBRTGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(3-(Benzyloxy)phenyl)methanamine" often involves the reaction of benzotriazole with different substituted aldehydes and ammonium chloride in ethanol. This process is exemplified by the synthesis of derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, where different substituents were attached to the phenyl ring to evaluate the impact on the molecule's properties and activities (Visagaperumal et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" can be characterized using various spectroscopic methods, including IR and 1H NMR. These techniques provide detailed information about the molecular framework, functional groups, and chemical environment of the atoms within the molecule. For example, the synthesis and characterization of specific diamino scaffolds designed to stabilize parallel turn conformations provide insights into how the molecular structure influences biological activity and chemical reactivity (Bucci et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and its derivatives involves various reactions, including bromination, demethylation, and the Wolf-Kishner reduction. These reactions are instrumental in modifying the chemical structure to synthesize new compounds with potential antioxidant properties, as demonstrated by the synthesis of derivatives with bromine and their evaluation for antioxidant activities (Çetinkaya et al., 2012).

Physical Properties Analysis

The physical properties of compounds like "this compound" are crucial for their potential applications. These properties include solubility, melting point, and stability. For instance, the synthesis and analysis of novel Schiff base compounds from benzylamine reveal important physical properties that could influence their use in various applications, such as optoelectronic and nonlinear optical (NLO) applications (Ashfaq et al., 2021).

Chemical Properties Analysis

The chemical properties of "this compound" derivatives, such as their reactivity with different chemical agents, ability to undergo specific chemical reactions, and their interaction with biological molecules, are of significant interest. Studies focusing on the synthesis and docking studies of related compounds provide valuable insights into how these chemical properties can be leveraged for designing molecules with desired biological activities or material properties (Bommeraa et al., 2019).

Scientific Research Applications

  • Antidepressant-like Activity : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound related to (3-(Benzyloxy)phenyl)methanamine, have shown high affinity for serotonin 5-HT1A receptors and exhibit promising antidepressant-like activity (Sniecikowska et al., 2019).

  • Synthesis and Docking Studies : A study developed a simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with a similar structure, allowing for spectral analyses and docking studies (Bommeraa, Merugu, & Eppakayala, 2019).

  • Potential Alzheimer's Disease Treatment : Derivatives like 3-aryl-1-phenyl-1H-pyrazole show potential as new Alzheimer's disease treatments due to their acetylcholinesterase and selective monoamine oxidase inhibitory properties (Kumar et al., 2013).

  • Impurity Effects in Benzylation Reactions : In benzylation reactions, an amine side product can act as a catalyst poison in thiourea-catalyzed glycosylations of galactals (Colgan, Müller‐Bunz, & McGarrigle, 2016).

  • Synthesis of Novel Compounds : Successful synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine has been achieved, showing the compound's versatility in forming complex structures (Younas, Abdelilah, & Anouar, 2014).

  • Antibacterial and Antifungal Activity : 1-(1H-Benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibit variable antibacterial and antifungal activity, which could have pharmaceutical applications (Visagaperumal et al., 2010).

  • Efficient Synthesis Methods : The novel isocyanide-based four-component reaction for producing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanamine derivatives demonstrates an efficient, catalyst-free method for creating these compounds (Ramazani, Rezaei, & Ahmadi, 2012).

  • Peptide Sequence Stabilization : The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold is effective in stabilizing parallel turn conformations in short peptide sequences (Bucci et al., 2018).

Safety and Hazards

The safety information for “(3-(Benzyloxy)phenyl)methanamine” indicates that it is a dangerous compound . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Mode of Action

(3-(Benzyloxy)phenyl)methanamine interacts with CARM1, inhibiting its activity .

Biochemical Pathways

The inhibition of CARM1 by this compound affects the methylation of arginine residues on certain proteins, which can influence various cellular processes . The exact biochemical pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of CARM1 by this compound has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of melanoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s physical state (liquid at room temperature ) could influence its distribution within the body.

properties

IUPAC Name

(3-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMBEHWAKBRTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451731
Record name 1-[3-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104566-43-0
Record name 1-[3-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 74 using N-(3-benzyloxy-benzyl)phthalimide instead of N-(2-methoxybiphenyl-4-yl-methyl(phthalimide.
Name
N-(3-benzyloxy-benzyl)phthalimide
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Synthesis routes and methods II

Procedure details

Lastly, (3-benzyloxybenzyl)iminodicarboxylic acid di-tert-butyl ester (691 mg, 1.67 mmol) was cooled on an ice bath, trifluoroacetic acid (3 mL) was added, and the solution was stirred for 30 minutes. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution, which was then extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the title compound (292 mg, 82%) was obtained as a white waxy solid. This was used in the next reaction without further purification.
Name
(3-benzyloxybenzyl)iminodicarboxylic acid di-tert-butyl ester
Quantity
691 mg
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3 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

3-Benzyloxybenzyl azide, as described above in Step A, (5.0 g, 20.9 mmol) was dissolved in dry THF (100 mL) and the solution was cooled to −70° C. Lithium aluminum hydride (31.4 mL of a 1.0 M solution in THF, 31.4 mmol) was added dropwise, then the reaction mixture was warmed to 0° C. and stirred for 30 min. The reaction was quenched with EtOAc (1.2 mL), then water (1.2 mL), then 15% NaOH (1.2 mL), and finally water (3.6 mL). The resulting mixture was filtered, concentrated under reduced pressure and purified by flash column chromatography on silica, eluting with CH2Cl2-3% MeOH −0.3% NH40H, to yield the titled product as a colorless oil.
Name
3-Benzyloxybenzyl azide
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[Compound]
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solution
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Quantity
100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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